

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine spectral data NMR IR MS

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

Cat. No.: B1363798

[Get Quote](#)

An In-Depth Technical Guide to the Predicted Spectral Characteristics of **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine**

Abstract

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine is a substituted pyrimidine of interest in synthetic chemistry and drug discovery. A thorough characterization of its molecular structure is paramount for its application. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, a robust and accurate prediction of its spectral characteristics can be established through the analysis of its constituent functional groups and comparison with structurally analogous compounds. This guide, written from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine**. We will explain the causal relationships behind the expected spectral features and provide standardized protocols for their experimental validation.

Molecular Structure and Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The pyrimidine core is substituted with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a fluorine atom at the 5-position.

Molecular Formula: $C_6H_7ClFN_3$

Molecular Weight: 175.59 g/mol

Exact Mass: 175.0316 Da

Caption: Molecular structure of **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predictions below are based on established substituent effects on the pyrimidine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals. The solvent of choice would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- C6-H Proton: The lone proton on the pyrimidine ring is at the C6 position. It is adjacent to a nitrogen atom and ortho to the fluorine atom at C5. The fluorine atom will couple with this proton, resulting in a doublet. The electron-donating dimethylamino group and the electronegative chlorine and fluorine atoms create a complex electronic environment. A chemical shift is predicted in the range of δ 8.0-8.5 ppm.
- N(CH₃)₂ Protons: The two methyl groups of the dimethylamino substituent are chemically equivalent. They will appear as a single, sharp singlet, integrating to 6 protons. Due to the electron-donating nature of the nitrogen, this signal is expected to appear in the range of δ 3.1-3.3 ppm.

Predicted Signal (¹ H NMR)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1	8.0 - 8.5	Doublet (d)	1H	C6-H
2	3.1 - 3.3	Singlet (s)	6H	-N(CH ₃) ₂

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached heteroatoms.

Predicted Signal (¹³ C NMR)	Chemical Shift (δ , ppm)	Assignment	Rationale
1	~160	C4	Attached to the strongly electron-donating N(CH ₃) ₂ group.
2	~155 (d)	C2	Attached to electronegative Cl and adjacent to two N atoms.
3	~150 (d)	C5	Directly bonded to fluorine, resulting in a large C-F coupling constant.
4	~145 (d)	C6	Coupled to the adjacent fluorine (² JCF).
5	~40	-N(CH ₃) ₂	Typical range for methyl carbons on a dimethylamino group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. Using CFCl₃ (0 ppm) as a reference, the fluorine atom on the electron-rich pyrimidine ring is expected to appear in the typical range for aryl fluorides.

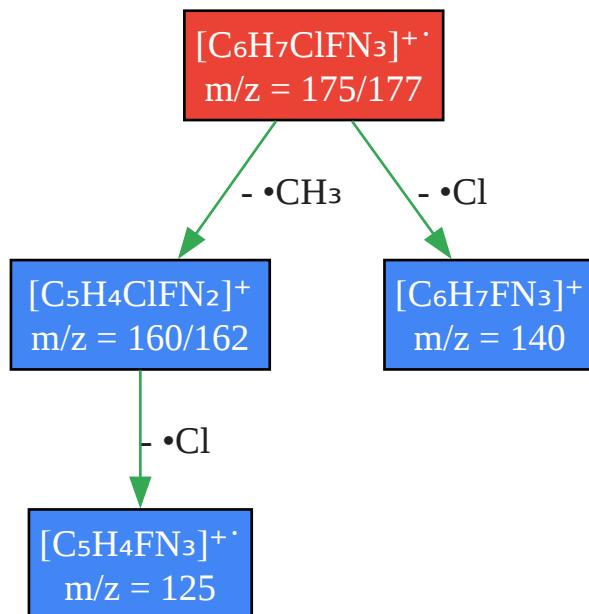
- A single signal, a doublet due to coupling with the C6-H proton, is predicted between δ -120 to -150 ppm. The precise shift is sensitive to the solvent and electronic effects of the other substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present. The analysis is based on characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic C-H
2950-2850	C-H Stretch	Aliphatic C-H (-CH ₃)
1620-1580	C=N Stretch	Pyrimidine ring
1580-1450	C=C Stretch	Pyrimidine ring
1350-1250	C-N Stretch	Aryl-N (dimethylamino)
1250-1150	C-F Stretch	Aryl-F
850-750	C-Cl Stretch	Aryl-Cl

The spectrum will be dominated by strong absorptions corresponding to the pyrimidine ring stretches (C=N, C=C) and the C-F stretch.


Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry would likely be used for this analysis. The key feature to look for is the isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in M⁺ and M+2⁺ peaks.

Predicted Molecular Ion:

- m/z 175 (M⁺): Corresponding to the molecular ion with the ³⁵Cl isotope.
- m/z 177 (M+2⁺): Corresponding to the molecular ion with the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 175 peak.

Predicted Fragmentation Pathway: The fragmentation is driven by the stability of the resulting ions. The dimethylamino and chloro groups are likely sites for initial fragmentation events.

[Click to download full resolution via product page](#)

Caption: Predicted primary fragmentation pathway for **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine**.

- Loss of a Methyl Radical ($-\cdot\text{CH}_3$): A common fragmentation for N-methyl compounds, leading to a stable ion at m/z 160/162.
- Loss of a Chlorine Radical ($-\cdot\text{Cl}$): Cleavage of the C-Cl bond would result in an ion at m/z 140.
- Subsequent Fragmentation: The fragment at m/z 160/162 could further lose a chlorine radical to yield a fragment at m/z 125.

Experimental Protocols

To validate the predicted data, the following standardized methodologies should be employed.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-4-(dimethylamino)-5-fluoropyrimidine** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm for ^1H and ^{13}C).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ^{13}C , 1024 or more scans may be required with a relaxation delay of 2-5 seconds.
- ^{19}F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or by tuning the broadband probe. Use an external or internal fluorine reference standard.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ^1H signals and reference all spectra to TMS.

FT-IR Spectroscopy Protocol

- Technique: Attenuated Total Reflectance (ATR) is a modern and efficient method that requires minimal sample preparation.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable for a volatile and thermally stable compound like this.
- Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Separation: Inject 1 µL of the solution into the GC. Use a standard capillary column (e.g., DB-5ms). The oven temperature program should be designed to elute the compound as a sharp peak (e.g., start at 70°C, ramp at 10°C/min to 280°C).[\[1\]](#)
- MS Detection (EI): The mass spectrometer ion source is typically operated at 70 eV.[\[1\]](#) Acquire data in full scan mode over a mass range of m/z 40-400.
- Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical 3:1 ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [2-Chloro-4-(dimethylamino)-5-fluoropyrimidine spectral data NMR IR MS]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363798#2-chloro-4-dimethylamino-5-fluoropyrimidine-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com